molecular formula C14H20N2O2 B7501342 [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone

[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7501342
M. Wt: 248.32 g/mol
InChI Key: TWNDDXKKMLPBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DPHM is a piperidine derivative that belongs to the class of psychoactive substances. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a selective serotonin and norepinephrine reuptake inhibitor, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an enhancement of neurotransmission and an overall improvement in mood and cognitive function.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to possess various biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant effects. It has also been shown to improve cognitive function and memory retention. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone. One area of research is the development of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as a potential treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone and its potential side effects.

Synthesis Methods

The synthesis of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 3-(dimethylamino)phenylacetonitrile with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as the final product. The purity and yield of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone can be improved by using appropriate purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(2)12-5-3-4-11(10-12)14(18)16-8-6-13(17)7-9-16/h3-5,10,13,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNDDXKKMLPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone

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